molecular formula C19H22N2O B252830 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide

2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide

Cat. No. B252830
M. Wt: 294.4 g/mol
InChI Key: ZLXDMADOZIQEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPB is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 308.4 g/mol.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases, leading to the activation of pro-apoptotic genes and inhibition of cell proliferation. In neurodegenerative diseases, 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurodegenerative diseases, 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to reduce oxidative stress, inflammation, and neuronal cell death. In addition, 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide also has some limitations, such as its low water solubility and potential toxicity at high concentrations. Therefore, appropriate safety measures should be taken when handling 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide in lab experiments.

Future Directions

There are several future directions for research on 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as inflammation, autoimmune diseases, and metabolic disorders. Another direction is to explore the structure-activity relationship of 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide and its derivatives to optimize its therapeutic potential. Furthermore, the development of novel drug delivery systems for 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide could enhance its bioavailability and efficacy.

Synthesis Methods

The synthesis of 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide involves the reaction of 4-(1-piperidinyl)benzoyl chloride with 2-methylphenylamine in the presence of a base such as triethylamine. The reaction yields 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide as a white crystalline solid with a melting point of 175-177°C. The purity of the synthesized 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide can be confirmed using techniques such as HPLC and NMR.

Scientific Research Applications

2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and pain management. In cancer research, 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Studies have also suggested that 2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation.

properties

Product Name

2-methyl-N-[4-(1-piperidinyl)phenyl]benzamide

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-methyl-N-(4-piperidin-1-ylphenyl)benzamide

InChI

InChI=1S/C19H22N2O/c1-15-7-3-4-8-18(15)19(22)20-16-9-11-17(12-10-16)21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,20,22)

InChI Key

ZLXDMADOZIQEPJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCC3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

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